molecular formula C21H24N2O3 B2630124 2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921792-68-9

2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2630124
CAS No.: 921792-68-9
M. Wt: 352.434
InChI Key: NVJSGLPVONHWPG-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol and a suitable carbonyl compound.

    Substitution Reactions:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalyst Selection: Choosing the right catalyst to enhance reaction rates.

    Solvent Optimization: Using solvents that maximize solubility and reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism by which 2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their sedative and anxiolytic properties.

    Benzoxazoles: Another class of compounds with diverse biological activities.

Uniqueness

2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-6-5-7-15(10-14)11-19(24)22-16-8-9-17-18(12-16)26-13-21(2,3)20(25)23(17)4/h5-10,12H,11,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJSGLPVONHWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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